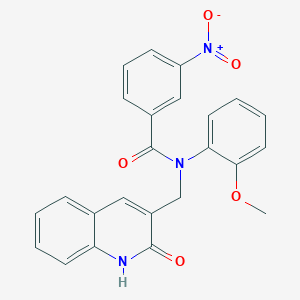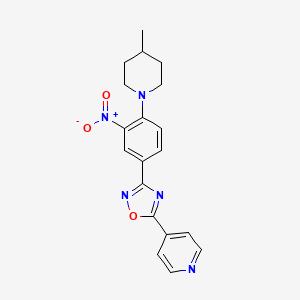
3-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is commonly referred to as MPO or MPOD and is a heterocyclic organic compound with the molecular formula C20H22N6O3.
作用机制
The mechanism of action of 3-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole involves its ability to bind to specific targets within cells. In the case of metal ion detection, the compound binds to copper ions, resulting in a change in its fluorescence properties. In the case of photodynamic therapy, the compound is taken up by cancer cells and activated by visible light, resulting in the generation of reactive oxygen species that cause cell death.
Biochemical and Physiological Effects
This compound has been shown to exhibit minimal toxicity towards normal cells, making it a promising candidate for use in various biomedical applications. The compound has also been shown to exhibit good bioavailability and pharmacokinetic properties, making it suitable for use in vivo.
实验室实验的优点和局限性
One of the primary advantages of 3-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is its high selectivity and sensitivity towards specific targets, making it a useful tool for various lab experiments. However, one of the limitations is the lack of understanding of its long-term effects on living organisms, which requires further research.
未来方向
There are several future directions for research on 3-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole. One area of research involves the development of more efficient synthesis methods for the compound. Another area of research involves the use of the compound as a fluorescent probe for the detection of other metal ions. Additionally, further research is needed to understand the long-term effects of the compound on living organisms and its potential applications in various biomedical fields, including drug delivery and imaging.
合成方法
The synthesis of 3-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole involves the reaction of 4-(4-methylpiperidin-1-yl)-3-nitrobenzaldehyde with 4-pyridylhydrazine in the presence of a catalyst. The reaction proceeds through a cyclization process, resulting in the formation of the oxadiazole ring. The compound can be further purified using various techniques, including recrystallization and column chromatography.
科学研究应用
3-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole has shown potential applications in various scientific fields. One of the primary areas of research involves its use as a fluorescent probe for the detection of metal ions. The compound exhibits high selectivity and sensitivity towards copper ions, making it a useful tool for the detection of copper in biological samples.
Another area of research involves the use of this compound as a photosensitizer in photodynamic therapy. The compound has been shown to exhibit significant phototoxicity towards cancer cells under visible light irradiation, making it a promising candidate for the treatment of various cancers.
属性
IUPAC Name |
3-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]-5-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-13-6-10-23(11-7-13)16-3-2-15(12-17(16)24(25)26)18-21-19(27-22-18)14-4-8-20-9-5-14/h2-5,8-9,12-13H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLOUAJCTKUMJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

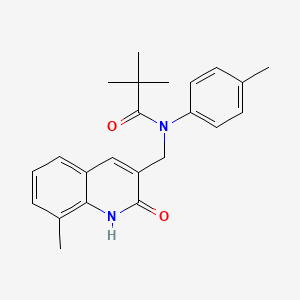
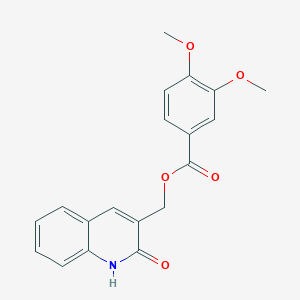
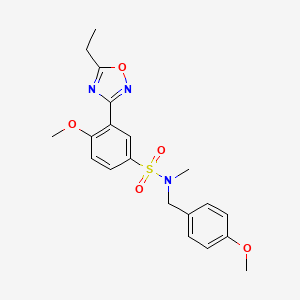

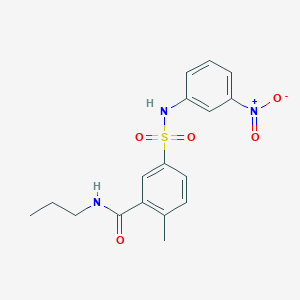

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7699462.png)



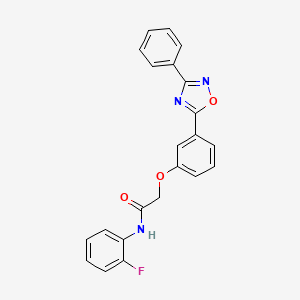
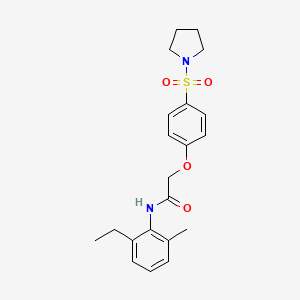
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7699499.png)
